3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiazole core, which is known for its biological activity, and a benzamide moiety, which is often found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents such as chlorosulfonic acid.
Attachment of the Prop-2-ynyl Group: The prop-2-ynyl group can be attached through alkylation reactions using propargyl bromide.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the intermediate with 3-chlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can occur at the benzothiazole core, potentially leading to the formation of dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential anticancer agent, with preclinical studies indicating its ability to inhibit tumor growth.
Biology: The compound has been studied for its antimicrobial properties, particularly against resistant strains of bacteria.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide involves several molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes involved in cell proliferation and survival, such as kinases and proteases.
Pathways Involved: It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of tumor growth and the induction of cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
- 3-chloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide
Uniqueness
Compared to similar compounds, 3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its prop-2-ynyl group, in particular, provides a site for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S2/c1-2-8-21-14-7-6-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-4-3-5-12(18)9-11/h1,3-7,9-10H,8H2,(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATOOERLOIAPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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